Mephenesin is a synthetic cresol glyceryl ether which produces transient muscle relaxation and paralysis via central nervous system depression. It first entered use in the 1950s.
A centrally acting muscle relaxant with a short duration of action.
Mephenesin
CAS No.: 59-47-2
Cat. No.: VC0534976
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59-47-2 |
|---|---|
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 3-(2-methylphenoxy)propane-1,2-diol |
| Standard InChI | InChI=1S/C10H14O3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 |
| Standard InChI Key | JWDYCNIAQWPBHD-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OCC(CO)O |
| Canonical SMILES | CC1=CC=CC=C1OCC(CO)O |
| Appearance | Solid powder |
| Boiling Point | 153-154 °C4 mm Hg(lit.) |
| Melting Point | 69-71 °C(lit.) |
Introduction
Chemical and Physical Properties
Structural Characteristics
Mephenesin features a glycerol backbone substituted with an o-cresol group at the third carbon position. The presence of two hydroxyl groups and an aromatic ether linkage contributes to its polarity and solubility profile .
Physicochemical Data
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 69–71°C | |
| Boiling Point | 153–154°C at 4 mmHg | |
| Density | 1.0966 (estimated) | |
| Refractive Index | 1.5320 | |
| Solubility | Ethanol-soluble; limited H₂O | |
| pKa | 13.52 ± 0.20 (predicted) |
The compound’s low aqueous solubility has driven research into prodrug formulations and inclusion complexes, such as those with α-cyclodextrin .
Pharmacological Mechanisms
Central Muscle Relaxation
Mephenesin suppresses polysynaptic reflexes in the spinal cord by prolonging the refractory period of skeletal muscle fibers. In cat tibialis anterior models, doses of 12.5–50 mg/kg reduced polysynaptic reflexes by 40–80% while sparing monosynaptic pathways . This selective action arises from:
-
Local Anesthetic Effects: Blocks Na⁺ channels in phrenic nerves at concentrations ≥1 mM .
-
GABAergic Modulation: Enhances inhibitory neurotransmission in spinal interneurons, though less potently than benzodiazepines .
Peripheral Actions
At higher concentrations (IC₅₀ = 220 μM), Mephenesin directly affects muscle contraction dynamics:
Synthesis and Industrial Production
Carbamate Hemihydrate Synthesis
The U.S. Patent 2,813,104 outlines a two-step process for Mephenesin carbamate hemihydrate :
Enzymatic Prodrug Development
Recent advances employ Candida antarctica lipase to synthesize amphipathic derivatives:
| Prodrug Type | Acyl Donor | Regioselectivity | Yield |
|---|---|---|---|
| Glucose conjugate | Divinyl adipate | C-6 position | 82% |
| Mannose conjugate | Divinyl sebacate | C-4 position | 78% |
These prodrugs enhance water solubility by 15–20× while maintaining muscle relaxant activity .
Clinical Pharmacokinetics and Dosage
Therapeutic Regimens
| Route | Indication | Dose | Frequency |
|---|---|---|---|
| Oral | Musculoskeletal spasms | 500–750 mg | 3–4×/day |
| Topical | Localized muscle pain | 5% gel with rubefacient | 3–4×/day |
Adverse Effects
Modern Formulation Strategies
α-Cyclodextrin Inclusion Complex
Encapsulation improves thermal stability and bioavailability:
| Parameter | Free MEP | MEP-α-CD Complex |
|---|---|---|
| Decomposition Temp. | 182°C | 205°C |
| Aqueous Solubility | 8.2 mg/mL | 34.7 mg/mL |
| Cell Viability (24h) | 58% | 82% (at 200 μg/mL) |
The 1:1 complex exhibits a binding constant () of 1648 M⁻¹ and ΔG = −4.39 kcal/mol, indicating spontaneous hydrophobic inclusion .
Comparative Pharmacology
Versus Other Muscle Relaxants
| Drug | Polysynaptic Inhibition | Direct Muscle Effect | CNS Penetration |
|---|---|---|---|
| Mephenesin | +++ | ++ | Moderate |
| Methocarbamol | ++ | +++ | Low |
| Diazepam | + | – | High |
Mephenesin’s dual central/peripheral action makes it unique among first-generation relaxants .
Toxicological Profile
Acute Toxicity
| Species | LD₅₀ (Oral) | Critical Effect |
|---|---|---|
| Rat | 1,200 mg/kg | Respiratory paralysis |
| Mouse | 950 mg/kg | Hypotension, coma |
Chronic Exposure Risks
Prolonged use (>6 weeks) associates with:
-
Tolerance development (30% efficacy reduction)
Regulatory Status and Alternatives
Global Availability
-
Approved: EU, Japan, India (oral/topical)
-
Discontinued: USA (1978 due to narrow therapeutic index)
Next-Gen Alternatives
-
Chlorphenesin carbamate (3× potency)
-
Thiocolchicoside (improved GABA selectivity)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume